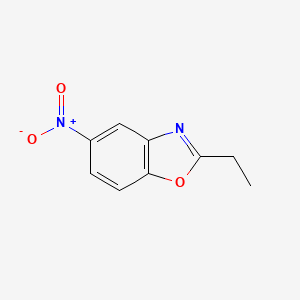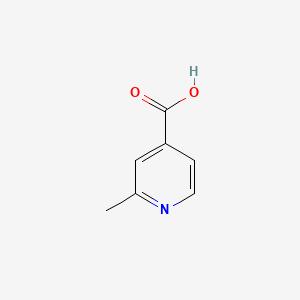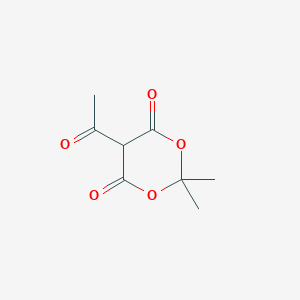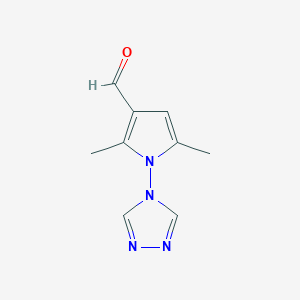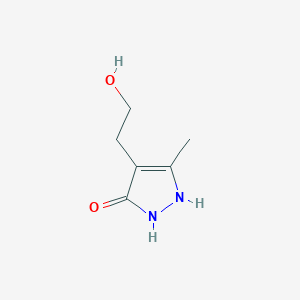
4-(2-羟乙基)-5-甲基-1,2-二氢-3H-吡唑-3-酮
描述
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is usually described in detail in scientific literature .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as NMR, mass spectrometry, and chromatography. The results of these studies can provide information about the reactivity of the compound and its potential uses .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be determined using various experimental techniques .科学研究应用
Hydrogel Synthesis
- Application Summary : HEMA is used in the synthesis of hydrogels. Hydrogels are crosslinked hydrophilic polymers that can be used for a wide variety of applications .
- Methods of Application : HEMA and acrylamide (AAm) are used as co-monomers in a free radical copolymerization process to create hydrogels. The hydrogels are then characterized by Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and swelling behavior analysis .
- Results : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .
Biomedical Applications
- Application Summary : HEMA is used in various biomedical applications, including bone tissue regeneration, wound healing, cancer therapy, and ophthalmic applications .
- Methods of Application : The specific methods of application vary depending on the specific biomedical application. For example, in ophthalmic applications, HEMA is used in the development of contact lenses .
- Results : The results also vary depending on the specific application. In general, HEMA has shown excellent biocompatibility and cytocompatibility, eliciting a minimal immunological response from host tissue .
Contact Lenses
- Application Summary : HEMA is used in the manufacture of soft contact lenses .
- Methods of Application : HEMA is polymerized into polyhydroxyethylmethacrylate (pHEMA), which is hydrophilic and capable of absorbing from 10 to 600% water relative to the dry weight .
- Results : The use of HEMA in contact lenses has revolutionized the field of ophthalmology, providing a comfortable and safe alternative to traditional hard lenses .
3D Printing
- Application Summary : HEMA is used in 3D printing applications .
- Methods of Application : HEMA can be polymerized into a gel-like substance that can be used as a “bio-ink” in 3D bioprinting .
- Results : The use of HEMA in 3D printing has opened up new possibilities in the field of tissue engineering and regenerative medicine .
安全和危害
未来方向
属性
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJHPDVWKRAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377097 | |
| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
65287-96-9 | |
| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



